1,3-Bis(trimethylsiloxy)benzene
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Overview
Description
1,3-Bis(trimethylsiloxy)benzene is an organosilicon compound with the molecular formula C12H22O2Si2. It is characterized by the presence of two trimethylsiloxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(trimethylsiloxy)benzene can be synthesized through the reaction of 1,3-dihydroxybenzene with chlorotrimethylsilane in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, resulting in the formation of the desired product along with hydrochloric acid as a byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale application of the aforementioned synthetic route. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(trimethylsiloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve mild temperatures and the presence of a suitable solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products include silanols and siloxanes.
Scientific Research Applications
1,3-Bis(trimethylsiloxy)benzene finds applications in several scientific research fields:
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mechanism of Action
The mechanism of action of 1,3-Bis(trimethylsiloxy)benzene primarily involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The trimethylsiloxy groups provide steric hindrance, protecting the reactive sites from unwanted reactions. This allows for selective reactions to occur at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: Similar in structure but with trimethylsilyl groups at the 1 and 4 positions on the benzene ring.
1,3,5-Tris(trimethylsiloxy)benzene: Contains three trimethylsiloxy groups attached to the benzene ring.
Uniqueness
1,3-Bis(trimethylsiloxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in selective organic transformations and as a precursor for specialized materials .
Properties
CAS No. |
4520-29-0 |
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Molecular Formula |
C12H22O2Si2 |
Molecular Weight |
254.47 g/mol |
IUPAC Name |
trimethyl-(3-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-8-7-9-12(10-11)14-16(4,5)6/h7-10H,1-6H3 |
InChI Key |
YFESIIOSRMXYCF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CC(=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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